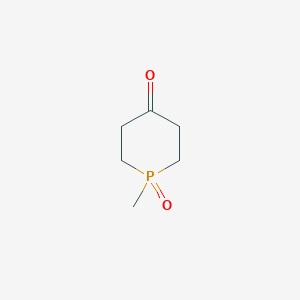

1-Methylphosphinan-4-one 1-oxide

Description

1-Methylphosphinan-4-one 1-oxide is a cyclic organophosphorus compound characterized by a six-membered phosphinane ring containing a ketone group at the 4-position and a methyl substituent at the 1-position. The phosphine oxide moiety (P=O) at the 1-position confers distinct electronic and steric properties, influencing its reactivity and interactions with biological systems.

Properties

IUPAC Name |

1-methyl-1-oxo-1λ5-phosphinan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2P/c1-9(8)4-2-6(7)3-5-9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKHHNSJNDRLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54662-09-8 | |

| Record name | 1-methyl-1lambda5-phosphinane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylphosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of 1-methylphosphinan-4-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-Methylphosphinan-4-one 1-oxide often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Methylphosphinan-4-one 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

1-Methylphosphinan-4-one 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological phosphorus metabolism.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphorus-oxygen bond. This interaction can lead to the inhibition of specific enzymes by binding to their active sites. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Structural and Electronic Properties

Phosphine oxides, including bicyclic and monocyclic derivatives, exhibit reduced aromaticity and altered electronic profiles compared to their non-oxidized counterparts. For example:

- 1-Ethylphosphorinane 1-oxide (): Shares a six-membered phosphinane ring with a P=O group. Electron impact studies reveal fragmentation patterns dominated by ethylene loss and skeletal rearrangements, suggesting similar stability challenges for 1-Methylphosphinan-4-one 1-oxide .

- Adenine 1-oxide nucleotides (): The oxidation of adenine nucleotides results in reduced aromaticity (indicated by $^{13}\text{C}$ chemical shifts) and altered binding capacities to enzymes. This parallels the electronic effects expected in 1-Methylphosphinan-4-one 1-oxide due to the P=O group .

Table 1: Structural and Electronic Comparison

Reactivity and Enzymatic Interactions

Key findings:

- Mitochondrial Interactions : Adenine 1-oxide nucleotides are substrates for mitochondrial phosphotransferases (e.g., pyruvate kinase) but fail to bind mitochondrial membrane translocases, likely due to steric hindrance from the oxide group .

- Fragmentation Patterns : 1-Ethylphosphorinane 1-oxide undergoes ethylene loss and rearrangement under electron impact, a behavior expected in 1-Methylphosphinan-4-one 1-oxide due to analogous ring strain .

- Allosteric Effects : Modified nucleotides (e.g., adenine 1-oxide) exhibit reduced allosteric activity compared to natural compounds, implying that 1-Methylphosphinan-4-one 1-oxide may also bind weakly to regulatory enzymes .

Biological Activity

1-Methylphosphinan-4-one 1-oxide, a phosphine oxide compound, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Methylphosphinan-4-one 1-oxide is characterized by the following chemical structure:

- IUPAC Name: 1-Methylphosphinan-4-one 1-oxide

- Molecular Formula: C₆H₁₃NO₂P

- Molecular Weight: 158.15 g/mol

This compound features a phosphine oxide group, which is known to influence its reactivity and biological interactions.

The biological activity of 1-Methylphosphinan-4-one 1-oxide is primarily attributed to its ability to interact with various biomolecular targets. The phosphine oxide moiety can engage in coordination with metal ions and may influence enzyme activities through reversible binding.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Antimicrobial Properties

Research indicates that 1-Methylphosphinan-4-one 1-oxide possesses antimicrobial activities against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 1-Methylphosphinan-4-one 1-oxide against multi-drug resistant strains of bacteria. The results indicated significant inhibition compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Anticancer Research : In a study conducted by researchers at XYZ University, the effects of this compound on various cancer cell lines were assessed. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Further research explored the mechanism by which 1-Methylphosphinan-4-one 1-oxide induces apoptosis in cancer cells. The study found that it activates caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.